2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride
Description
2-Azabicyclo[2.2.2]octan-4-ylmethanamine dihydrochloride is a bicyclic amine hydrochloride salt with the molecular formula C₈H₁₆Cl₂N₂ and a molecular weight of 213.15 g/mol (CAS: 860502-92-7) . The compound features a rigid 2-azabicyclo[2.2.2]octane core, which restricts the conformational flexibility of the piperidine-like ring system. This structural constraint enhances its binding specificity to biological targets, particularly in neurological and analgesic applications . It is commercially available as a research chemical, though supply-chain variability exists depending on regional manufacturing capabilities (e.g., China, the U.S., and Germany) .
The dihydrochloride form improves aqueous solubility, making it advantageous for pharmacological studies. While its exact therapeutic applications remain under investigation, analogues of this scaffold have demonstrated significant analgesic activity (e.g., ED₅₀ = 3.1 mg/kg in prodine-type analgesics) .
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-5-8-3-1-7(2-4-8)10-6-8;;/h7,10H,1-6,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAVTLKQPOALBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NC2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the formation of the bicyclic structure followed by functionalization to introduce the methanamine group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other industrial equipment to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines with different degrees of hydrogenation .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neurological Disorders
The compound has been investigated for its potential therapeutic applications in treating neurological disorders. Research indicates that derivatives of 2-Azabicyclo[2.2.2]octan-4-ylmethanamine can act as neurokinin receptor antagonists, specifically targeting NK1 and NK2 receptors. This modulation may help alleviate symptoms associated with conditions like depression and anxiety by blocking the action of neuropeptides such as Substance P and Neurokinin A .
1.2 Drug Development
The unique bicyclic structure of 2-Azabicyclo[2.2.2]octan-4-ylmethanamine allows it to serve as a scaffold in drug design. Its derivatives have shown promise in the development of selective inhibitors for various biological targets, including enzymes and receptors involved in disease pathways .
Synthesis Methodologies
2.1 General Synthesis
The synthesis of 2-Azabicyclo[2.2.2]octan-4-ylmethanamine dihydrochloride can be achieved through several methods, including:
- Cyclization Reactions: Utilizing starting materials such as amines and aldehydes under controlled conditions to form the bicyclic structure.
- Palladium-Catalyzed Reactions: Employing palladium catalysts for various coupling reactions that lead to the formation of the azabicyclic framework .
Table 1: Synthesis Methods Overview
| Method | Description |
|---|---|
| Cyclization | Formation of the bicyclic structure from amines and aldehydes |
| Palladium-Catalyzed Coupling | Utilizes palladium catalysts for efficient synthesis |
Case Studies
3.1 Brain-Penetrant Compounds
A series of brain-permeable sulfonamides derived from 2-Azabicyclo[2.2.2]octan-4-ylmethanamine have been synthesized and evaluated for their selectivity towards PSEN-1 (presenilin 1) inhibition, which is crucial in Alzheimer's disease research. Computational modeling studies indicated that specific structural modifications could enhance brain penetration and receptor binding affinity .
3.2 Antidepressant Activity
Research has demonstrated that certain derivatives exhibit antidepressant-like effects in animal models, suggesting their potential use in treating mood disorders. These studies highlight the importance of structural variations in enhancing pharmacological activity while maintaining safety profiles .
Mechanism of Action
The mechanism by which 2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various chemical reactions. This interaction can influence biological pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Bridge System Impact :
- The [2.2.2] system (target compound) provides greater rigidity compared to [2.2.1] or [3.2.1] systems, enhancing receptor-binding selectivity .
- [3.2.0] systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) are integral to β-lactam antibiotics but lack the amine functionality critical for neurological targets .
Substituent Effects :
- The dihydrochloride salt in the target compound improves solubility over neutral analogues like 2-azabicyclo[2.2.2]octane (CAS: 280-38-6) .
- Carboxylic acid derivatives (e.g., 2-azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride, CAS: 1394042-79-5) are used as intermediates rather than direct therapeutics .
Pharmacological Activity: The target compound’s restricted conformation mimics the bioactive boat form of piperidine, leading to higher analgesic potency than flexible analogues (e.g., 6,6-dimethylpiperidin-2-one hydrochloride) .
Research and Development Considerations
- Discontinued Analogues: Some derivatives, like 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride (CAS: 1334147-09-9), have been discontinued due to stability issues, underscoring the importance of substituent optimization .
- Safety Profiles: Limited toxicity data exist for most azabicyclo compounds, necessitating rigorous preclinical evaluation .
Biological Activity
2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride, commonly referred to as a bicyclic amine compound, has garnered attention in various fields due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C8H16Cl2N2
- Molecular Weight: 213.15 g/mol
- CAS Number: 2377036-22-9
Physical Properties:
| Property | Value |
|---|---|
| Purity | 95% |
| Appearance | White powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly in the context of enzyme inhibition and receptor binding. The nitrogen atom within the bicyclic structure acts as a nucleophile, facilitating various biochemical interactions.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to selectively inhibit presenilin-1 (PSEN1), a crucial component of the γ-secretase complex involved in amyloid precursor protein processing, making it a potential candidate for Alzheimer's disease treatment .
- Ligand Interaction: It serves as a ligand in biochemical assays, influencing enzyme activities and pathways through its binding properties .
Biological Applications
The compound has demonstrated significant potential across various research domains:
1. Drug Discovery:
- It is utilized as a scaffold for developing selective inhibitors targeting γ-secretase complexes .
- Compounds derived from this bicyclic amine have shown promising results in reducing amyloid-beta peptides associated with Alzheimer's disease.
2. Neuroscience Research:
- Studies indicate that derivatives of this compound can penetrate the blood-brain barrier effectively, enhancing their suitability for neurological applications .
3. Biochemical Assays:
- Its unique structure allows it to be employed in enzyme interaction studies, providing insights into molecular mechanisms .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Case Study 1: PSEN1 Inhibition
In a study focusing on PSEN1 selective inhibitors, compounds derived from this bicyclic framework were synthesized and tested for their inhibitory potency against PSEN1 complexes. The most potent compound demonstrated low nanomolar activity with high selectivity against PSEN2 complexes, indicating its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Pharmacokinetic Profiling
A pharmacokinetic study conducted on a derivative of this compound showed excellent brain penetration and favorable pharmacodynamic properties, including minimal cardiotoxicity and good solubility profiles . The mean half-life was recorded at approximately 0.48 hours with high clearance rates, suggesting rapid metabolism but effective central nervous system distribution .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Applications |
|---|---|---|
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Tertiary diamine | Catalyst in organic reactions |
| 2-Azabicyclo[3.2.1]octane | Bicyclic amine | Drug discovery |
The distinct bicyclic structure and functional groups of 2-Azabicyclo[2.2.2]octan-4-ylmethanamine set it apart from other compounds, providing unique reactivity and applications in biochemical research.
Q & A
Q. How can degradation pathways of this compound be characterized under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
